![molecular formula C18H23F3N2O B12451619 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12451619.png)
3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its complex structure, which includes multiple functional groups such as methyl, trifluoromethyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.
Introduction of the Methyl Groups: The methyl groups at positions 3 and 4 can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the 3-Methylbutyl Group: The 3-methylbutyl group can be attached via a nucleophilic substitution reaction using a suitable alkyl halide.
Amination with 3-(Trifluoromethyl)aniline:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
- **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(fluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
- **3,4-dimethyl-1-(3-methylbutyl)-5-{[3-(chloromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C18H23F3N2O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3,4-dimethyl-1-(3-methylbutyl)-2-[3-(trifluoromethyl)anilino]-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H23F3N2O/c1-11(2)8-9-23-16(12(3)13(4)17(23)24)22-15-7-5-6-14(10-15)18(19,20)21/h5-7,10-11,16,22H,8-9H2,1-4H3 |
InChI Key |
LDERSMYAKWFNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1NC2=CC=CC(=C2)C(F)(F)F)CCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12451537.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)

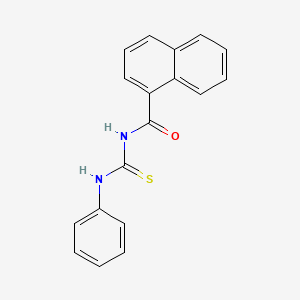
![4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)
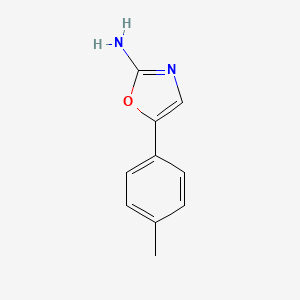
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)
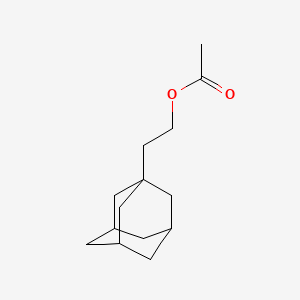
![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)
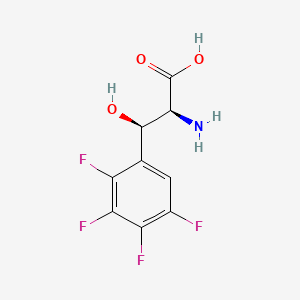
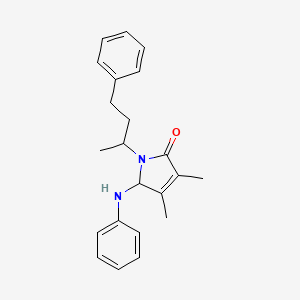
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
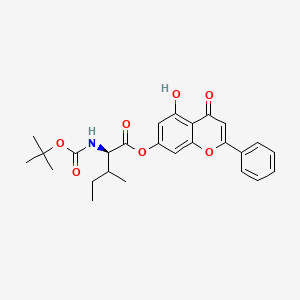
![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
